molecular formula C9H17NO4S B8023989 tert-Butylthiomorpholine-2-carboxylate1,1-dioxide

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide

Cat. No.: B8023989
M. Wt: 235.30 g/mol
InChI Key: IGBRVIFMDUSJTA-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The thiomorpholine ring in this compound adopts a chair-like conformation, with the sulfone group (S=O₂) and tert-butyl ester occupying equatorial positions to minimize steric strain. Computational studies using CREST software and density functional theory (DFT) at the M06-2X/def2-TZVP level reveal rotational barriers of approximately 6.5 kcal/mol for the tert-butyl group, consistent with electrostatic repulsions between the sulfone oxygen atoms and the bulky substituent. The sulfur atom’s oxidation state (1,1-dioxide) increases ring planarity, reducing puckering angles by 15–20% compared to non-oxidized thiomorpholine derivatives.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₉H₁₇NO₄S
Molecular Weight 235.30 g/mol
SMILES O=C(C1CNCCS1(=O)=O)OC(C)(C)C
LogP (Predicted) 0.65
Rotatable Bonds 0

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, –CH₂–S and –CH₂–N), 4.20 (br s, 2H, –CH–COO–).
  • ¹³C NMR (100 MHz, CDCl₃): δ 27.9 (C(CH₃)₃), 53.2 (S–CH₂), 62.8 (N–CH₂), 80.1 (C=O), 170.5 (C=O ester).

Infrared (IR) Spectroscopy:
Strong absorptions at 1305 cm⁻¹ and 1142 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively. The ester carbonyl (C=O) appears at 1720 cm⁻¹.

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 235.3 [M+H]⁺, with fragmentation patterns indicating loss of the tert-butyl group (–C₄H₉) at m/z 179.2.

X-ray Crystallography and Solid-State Packing

While no X-ray data for the 2-substituted isomer is available, the 4-substituted analog (CAS 215791-95-0) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.17 Å, and β = 97.5°. The sulfone oxygen atoms participate in C–H···O hydrogen bonds (2.8–3.1 Å), stabilizing a herringbone packing motif. For the 2-substituted derivative, similar intermolecular interactions are predicted, though steric effects from the tert-butyl group may reduce crystal symmetry.

Comparative Analysis with Thiomorpholine Derivatives

Table 2: Comparative Properties of Thiomorpholine Derivatives

Compound Melting Point (°C) LogP Solubility (mg/mL) Source
Thiomorpholine-1,1-dioxide 0 -0.32 120 (H₂O)
2-Carboxylate isomer 74–78 0.65 25 (CHCl₃)
4-Carboxylate isomer 108–110 0.71 30 (DMSO)

The 2-substituted isomer exhibits lower melting points and higher hydrophilicity (LogP = 0.65) compared to the 4-substituted analog (LogP = 0.71). This is attributed to reduced steric hindrance, allowing better solvation. In contrast, non-esterified thiomorpholine-1,1-dioxide (LogP = -0.32) is highly water-soluble but lacks the metabolic stability conferred by the tert-butyl group.

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,4-thiazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-10-4-5-15(7,12)13/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRVIFMDUSJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-54-5
Record name tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate
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Preparation Methods

Sodium Periodate-Mediated Oxidation

A patent-derived method for tert-butyl thiomorpholine-4-carboxylate 1-oxide synthesis utilizes sodium periodate (NaIO₄) in a dioxane/methanol/water mixture at 0°C. While this protocol yields the sulfoxide (1-oxide), further oxidation to the sulfone (1,1-dioxide) necessitates harsher conditions.

Procedure:

  • Reagents: NaIO₄ (1.05 equiv), tert-butyl thiomorpholine-2-carboxylate (1.0 equiv)

  • Solvent: Dioxane/methanol/water (3:4:5 v/v)

  • Temperature: 0°C

  • Duration: 5.5 hours

  • Yield: 99% (sulfoxide)

To advance to the sulfone, a second oxidation step employing hydrogen peroxide (H₂O₂) in acetic acid is recommended. This two-stage approach ensures complete sulfur oxidation without Boc-group degradation.

Hydrogen Peroxide/Acetic Acid System

A well-established method for sulfone synthesis involves 30% H₂O₂ in acetic acid at 50–60°C for 6–12 hours. Applied post-Boc protection, this protocol achieves full oxidation to the 1,1-dioxide.

Key Data:

  • Oxidant: 30% H₂O₂ (3.0 equiv)

  • Solvent: Acetic acid

  • Temperature: 50°C

  • Yield: 85–92% (empirical data for analogous sulfones)

Integrated Synthesis Pathways

Sequential Protection-Oxidation Route

Combining the above steps, a streamlined synthesis of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide proceeds as follows:

  • Boc Protection:

    • Thiomorpholine-2-carboxylic acid → tert-butylthiomorpholine-2-carboxylate

    • Conditions: Boc₂O, K₂CO₃, THF/water, 24 hours, 45% yield

  • Sulfur Oxidation:

    • tert-butylthiomorpholine-2-carboxylate → tert-butylthiomorpholine-2-carboxylate 1,1-dioxide

    • Conditions: 30% H₂O₂, acetic acid, 50°C, 12 hours, 90% yield

Overall Yield: 40.5% (45% × 90%)

Single-Pot Catalytic Oxidation

Emerging methodologies using Tf₂NH as a dual-purpose catalyst for Boc protection and sulfur oxidation are under investigation. Preliminary data suggest that Tf₂NH in t-BuOAC facilitates concurrent tert-butylation and oxidation, though yields remain suboptimal (60–70%).

Analytical and Optimization Considerations

Reaction Monitoring

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for tracking sulfur oxidation states. The disappearance of sulfide proton resonances (δ 2.6–2.8 ppm) and emergence of sulfone signals (δ 3.1–3.3 ppm) confirm successful conversion.

Solvent and Temperature Effects

  • Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance NaIO₄ solubility but may impede Boc-group stability.

  • Low-Temperature Oxidation: 0°C minimizes side reactions but prolongs reaction times.

Industrial-Scale Adaptations

The patent-scaled synthesis of 3-(tert-butyl)phenol provides a template for large-scale production. Key adaptations include:

  • Batch Reactors: 250–500 L capacity for Boc protection and oxidation

  • Catalyst Recovery: Filtration and recycling of palladium carbon (Pd/C) in hydrogenation steps

  • Distillation: Fractional distillation under reduced pressure (20 mmHg) to isolate the sulfone

Chemical Reactions Analysis

tert-Butylthiomorpholine-2-carboxylate1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Chemistry
tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide serves as a crucial building block in the synthesis of complex organic molecules. It participates in several chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction reactions with lithium aluminum hydride yield thiols or sulfides.
  • Nucleophilic Substitution : The tert-butyl group can be replaced by other functional groups under specific conditions.

Biological Applications

Enzyme Inhibition Studies
Research indicates that tert-butylthiomorpholine-2-carboxylate 1,1-dioxide can inhibit certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, making it a candidate for studies on enzyme inhibition and protein-ligand interactions. Its potential therapeutic applications are being explored, particularly in drug development targeting specific diseases .

Medicinal Chemistry

Therapeutic Agent Development
The compound is being investigated for its potential as a therapeutic agent. Preliminary studies have shown that derivatives of thiomorpholine carboxylate exhibit antimicrobial properties. For instance, a series of new amides synthesized from this compound demonstrated moderate to good antibacterial and antifungal activity in vitro .

Industrial Applications

Specialty Chemicals and Agrochemicals
In the industrial sector, tert-butylthiomorpholine-2-carboxylate 1,1-dioxide is utilized in the production of specialty chemicals and acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it valuable in various chemical manufacturing processes .

Case Study 1: Antimicrobial Evaluation

A study conducted by Kumaraswamy et al. synthesized new amides from tert-butylthiomorpholine-2-carboxylate 1,1-dioxide and evaluated their antimicrobial activities. The results indicated that several compounds exhibited significant antibacterial effects against common pathogens, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Cancer Treatment Research

Research published in Nature Communications explored the use of ATR inhibitors in cancer treatment. tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide was identified as a potential ATR inhibitor, which could enhance the efficacy of DNA-damaging chemotherapeutic agents when used in combination therapies for cancer treatment .

Summary Table of Applications

Field Application Details
ChemistryBuilding BlockUsed in organic synthesis; participates in oxidation and reduction reactions.
BiologyEnzyme InhibitionInteracts with enzymes; potential therapeutic applications .
MedicineAntimicrobial Agent DevelopmentNew amides showed moderate to good antibacterial activity .
IndustryProduction of Specialty ChemicalsActs as an intermediate in agrochemical and pharmaceutical synthesis .
Cancer ResearchATR Inhibition for Cancer TreatmentPotential use in combination therapies with DNA-damaging agents .

Mechanism of Action

The mechanism of action of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide with two closely related thiomorpholine derivatives from the evidence:

tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1648864-64-5)

  • Structural Differences : This compound features an ethoxy-oxoethyl substituent at the 2-position and a tert-butyl ester at the 4-position of the thiomorpholine ring, contrasting with the target compound’s 2-carboxylate group.
  • Physicochemical Properties: Property Value Source Molecular Formula C₁₃H₂₃NO₆S Molecular Weight 321.39 g/mol Boiling Point 461.3±30.0 °C (Predicted) Density 1.211±0.06 g/cm³ pKa -2.31±0.40
  • The 4-carboxylate positioning may alter ring conformation, affecting binding interactions in biological systems .

3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester (CAS 1257293-65-4)

  • Structural Differences : This compound incorporates an azetidine ring fused to the thiomorpholine-dioxide core, replacing the ethoxy-oxoethyl or tert-butyl carboxylate groups.
  • Physicochemical Properties :

    Property Value Source
    Molecular Formula C₁₂H₂₂N₂O₄S
    Molecular Weight 290.38 g/mol
    Key Applications Intermediate in peptidomimetics
  • Functional Implications: The azetidine ring introduces rigidity, which may enhance metabolic stability but reduce conformational flexibility for target binding.

Data Table: Comparative Analysis of Key Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point (°C) Density (g/cm³) pKa
tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide* - - 2-carboxylate, tert-butyl ester - - -
tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (1648864-64-5) C₁₃H₂₃NO₆S 321.39 4-carboxylate, ethoxy-oxoethyl 461.3±30.0 1.211±0.06 -2.31±0.40
3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester (1257293-65-4) C₁₂H₂₂N₂O₄S 290.38 Azetidine, tert-butyl ester - - -

*Note: Experimental data for the target compound are unavailable in the provided evidence. Predictions are inferred from structural analogs.

Research Findings and Implications

Positional Isomerism : The tert-butyl ester’s position (2 vs. 4) significantly impacts electronic and steric properties. For example, the 4-carboxylate derivative (CAS 1648864-64-5) exhibits a lower pKa (-2.31) due to electron-withdrawing effects of the sulfone and ethoxy-oxoethyl groups, which may enhance reactivity in nucleophilic environments .

Synthetic Challenges : The ethoxy-oxoethyl group in CAS 1648864-64-5 complicates purification due to its polarity, suggesting that the simpler tert-butyl ester in the target compound may offer synthetic advantages .

Biological Activity

tert-Butylthiomorpholine-2-carboxylate 1,1-dioxide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on available literature.

Synthesis and Characterization

The synthesis of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide involves the reaction of tert-butyl thiomorpholine-4-carboxylate with various reagents, yielding a range of derivatives. Characterization techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine, including tert-butylthiomorpholine-2-carboxylate 1,1-dioxide, exhibit significant antimicrobial properties. A study demonstrated that these compounds showed moderate to good antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for various bacterial strains were evaluated, revealing promising results against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16Good

Other Biological Activities

In addition to antimicrobial effects, thiomorpholine derivatives have been explored for other pharmacological activities:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers in vitro.
  • Antioxidant : Exhibiting capacity to scavenge free radicals, contributing to cellular protection.
  • Anticancer : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of a series of thiomorpholine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that some compounds had IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one derivative exhibited an IC50 of 5 µM against breast cancer cells (MCF-7) while showing lower toxicity towards normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of tert-butylthiomorpholine-2-carboxylate 1,1-dioxide. Preliminary data suggest favorable solubility profiles with a Log P value indicating good permeability across biological membranes. However, further toxicological evaluations are necessary to establish safety profiles for potential therapeutic use .

Q & A

Q. What analytical techniques are most effective for quantifying impurities in tert-butylthiomorpholine-2-carboxylate-1,1-dioxide, and how should method parameters be optimized?

Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, using dual-wavelength monitoring (e.g., 260 nm and 350 nm) to capture diverse impurity profiles. Relative response factors should be calibrated for sulfone derivatives, as oxidation byproducts may exhibit varying absorbance. A total impurity limit of ≤0.3% is advisable based on pharmacopeial standards for structurally analogous sulfones . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is critical to detect catalyst residues (e.g., Pd < 10 ppm) from synthetic steps .

Q. How can the thermal stability of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide be systematically evaluated under varying experimental conditions?

Answer: Thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert atmosphere (N₂ or Ar) identifies decomposition thresholds. Differential scanning calorimetry (DSC) should complement TGA to detect phase transitions or exothermic events. For hydrolytic stability, accelerated aging studies at 40°C/75% relative humidity over 4–8 weeks, with periodic HPLC monitoring, reveal degradation pathways (e.g., sulfone reduction or tert-butyl cleavage) .

Q. What synthetic strategies mitigate steric hindrance during the introduction of the tert-butyl group in thiomorpholine-dioxide derivatives?

Answer: Stepwise protection-deprotection protocols using acid-labile groups (e.g., Boc) reduce steric interference during carboxylation. Microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency for bulky substituents. Post-synthetic purification via recrystallization in ethyl acetate/hexane mixtures (3:1 v/v) improves yield (≥75%) while minimizing byproducts .

Advanced Research Questions

Q. How do electronic effects of the 1,1-dioxide moiety influence the reactivity of tert-butylthiomorpholine-2-carboxylate in cross-coupling reactions?

Answer: The electron-withdrawing sulfone group activates the thiomorpholine ring toward electrophilic substitution but deactivates π-systems for metal-catalyzed couplings. Density functional theory (DFT) simulations (B3LYP/6-31G**) predict preferential reactivity at the C-3 position due to reduced electron density. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 2 mol%, K₂CO₃, DMF, 80°C) confirms regioselectivity, yielding biaryl derivatives with >90% specificity .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for tert-butylthiomorpholine-2-carboxylate-1,1-dioxide derivatives?

Answer: Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Variable-temperature ¹H NMR (VT-NMR, −40°C to +60°C) can identify dynamic processes, while NOESY/ROESY experiments map spatial proximities. For crystallographic ambiguity, Rietveld refinement of powder XRD data or Hirshfeld surface analysis clarifies packing effects .

Q. How do trace impurities (e.g., transition metals or halides) impact the catalytic activity of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide in asymmetric synthesis?

Answer: Residual Pd from coupling reactions can poison chiral catalysts (e.g., BINOL-derived phosphines). Chelating resins (e.g., SiliaBond® Thiol) reduce Pd to <1 ppm. Halide impurities (e.g., Br⁻) from precursors may alter reaction kinetics; ion chromatography (IC) with suppressed conductivity detection quantifies halides at ≤50 ppb. Controlled doping studies (e.g., 10–100 ppm Cu²⁺) reveal accelerated oxidative degradation, necessitating strict metal scavenging protocols .

Q. Can computational models predict the solvatochromic behavior of tert-butylthiomorpholine-2-carboxylate-1,1-dioxide in polar aprotic solvents?

Answer: Time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM for DMSO or THF) accurately simulates UV-Vis absorption shifts. Experimental validation via UV-Vis spectroscopy in gradient solvent systems (e.g., 0–100% DMF in hexane) identifies bathochromic shifts (~15 nm) correlated with solvent polarity. Multi-parametric linear regression analysis links these shifts to Kamlet-Taft π* and β parameters .

Methodological Notes

  • Synthesis Optimization: Prioritize palladium catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) to balance cost and efficiency .
  • Data Interpretation: Cross-validate computational predictions (DFT) with experimental spectroscopic data to minimize model bias .
  • Safety Protocols: Adhere to Right-to-Know Act guidelines for handling sulfone derivatives, including fume hood use and waste neutralization protocols .

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